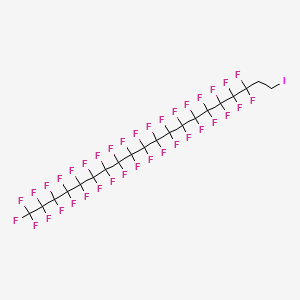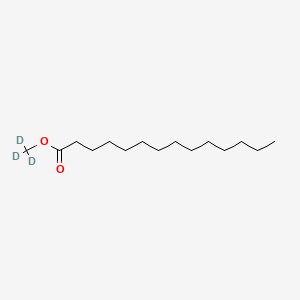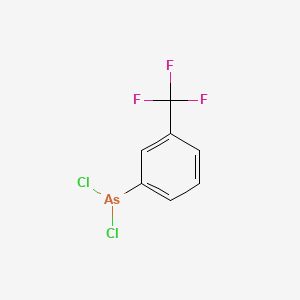![molecular formula C11H18O5 B13419906 (3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] typically involves a multi-step process. One common method starts with the regioselective ring-opening reaction of isosorbide with Me3SiI in the presence of acetone. This is followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide. The final step involves the formation of the spiro compound through a reaction with benzonitrile in the presence of BF3·Et2O .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable materials are often applied to optimize the synthesis process, ensuring high yield and minimal environmental impact.
化学反应分析
Types of Reactions
(3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the epoxide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions .
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery and development.
Medicine
In medicine, (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is being investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for developing new drugs.
Industry
In the industrial sector, the compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of coatings, adhesives, and sealants.
作用机制
The mechanism of action of (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- (3a’S,4R,7’R,7a’S)-2,2,2’,2’-Tetramethyltetrahydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-yl 2-isopropylidene-6-(trimethylsilyl)-5-hexynoate
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-
Uniqueness
What sets (3’aR,4R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in various scientific and industrial applications.
属性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] |
InChI |
InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3/t7-,8+,11+/m0/s1 |
InChI 键 |
WGCOBUGUSFKJSL-VAOFZXAKSA-N |
手性 SMILES |
CC1(OC[C@]2(O1)CO[C@H]3[C@@H]2OC(O3)(C)C)C |
规范 SMILES |
CC1(OCC2(O1)COC3C2OC(O3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


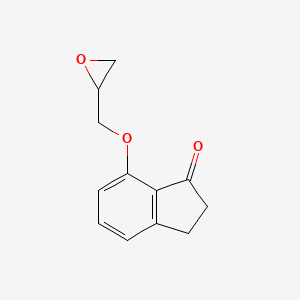
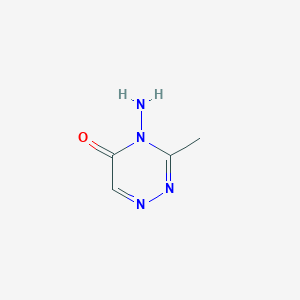
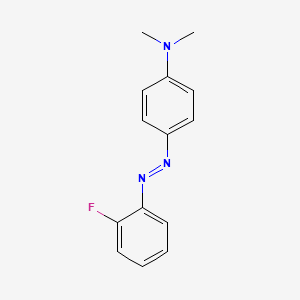
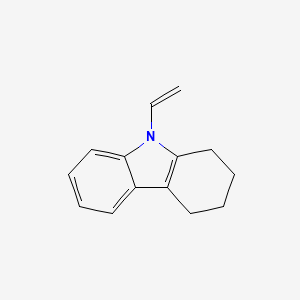
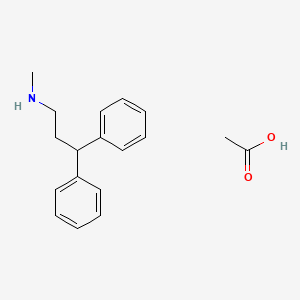


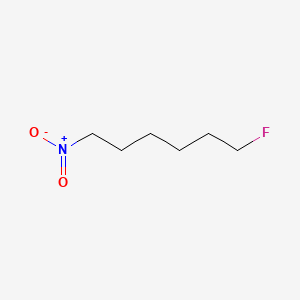
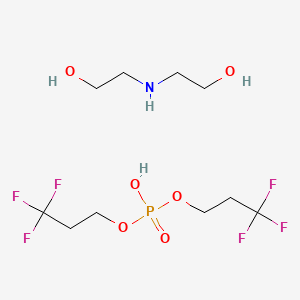
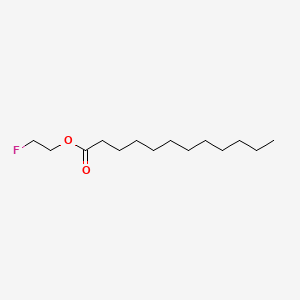
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
